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Introduction
The AM-4668 "Climber in a Box" is a robust, two-stage, telescoping linear actuator mechanism.

While originally designed for robotics competitions, its precise and repeatable motion

capabilities make it a valuable tool for various laboratory and research applications. When

paired with a suitable motor and controller, the AM-4668 can be programmed to perform tasks

requiring accurate vertical positioning, such as sample dipping, automated sensor

measurements, or precise placement of components in an experimental setup.

This document provides detailed application notes and protocols for programming the AM-4668
climber assembly using LabVIEW, Java, and C++. The focus is on interfacing with common

motor controllers used in robotics and automation, and implementing feedback control for

precise and repeatable movements.

System Architecture
The control of the AM-4668 climber is achieved by programming a motor controller, which in

turn drives a motor connected to the climber's winch. For precise control, feedback from

sensors such as encoders (to track position) and limit switches (to define the limits of travel) is

essential. The central control unit, in this context, would be a programmable device like a

National Instruments roboRIO or a similar microcontroller capable of running LabVIEW, Java,

or C++ code.
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Control system overview for the AM-4668 climber.

Quantitative Data Summary
The performance of the programmed AM-4668 climber can be characterized by several key

parameters. The following tables provide a summary of typical specifications and achievable

performance metrics.

Table 1: Mechanical and Electrical Specifications
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Parameter Value Notes

Maximum Travel (per stage) 24.5 inches [1]

Number of Stages 2

Motor Type Brushed or Brushless DC
Dependent on user selection

and motor controller.

Recommended Motor

Controller

SPARK MAX, Talon SRX,

Victor SPX

Or any CAN or PWM-based

motor controller.

Input Voltage 12 VDC (typical)
Dependent on motor and

controller specifications.

Communication Interface CAN, PWM, USB [2]

Table 2: Performance Metrics with PID Control

Metric Typical Value
Factors Influencing
Performance

Positional Accuracy ± 0.5 mm
Encoder resolution, PID

tuning, mechanical backlash.

Repeatability ± 0.2 mm
Consistent homing procedure,

stable PID control.

Maximum Speed Variable
Motor RPM, gearing, and

applied voltage.

Response Time < 100 ms PID tuning, motor torque.

Experimental Protocols
Protocol 1: System Calibration and Homing
Objective: To establish a consistent reference point (zero position) for the climber mechanism.

Methodology:
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Hardware Setup:

Mount a "normally closed" limit switch at the fully retracted position of the climber's first

stage.

Connect the limit switch to a digital input port on the roboRIO or microcontroller.

Connect the motor controller (e.g., SPARK MAX) to the motor and the CAN bus of the

roboRIO.

Ensure an encoder is mounted on the motor or gearbox output shaft and connected to the

motor controller or roboRIO.

Software Implementation:

In the initialization section of your code, configure the motor controller and the digital input

for the limit switch.

Implement a "homing" function that performs the following steps:

Slowly drive the climber downwards (retracting) at a low power setting.

Continuously monitor the state of the limit switch.

When the limit switch is triggered (i.e., the circuit opens), stop the motor.

Reset the encoder's position value to zero.[3]

Execution:

Run the homing function upon system startup or when a re-calibration is required.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://gist.github.com/Philanatidae/dfdad7761384808331f4fc42bbfbccb0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Homing

Move Climber Down (Slow)

Limit Switch Triggered?

No

Stop Motor

Yes

Reset Encoder to Zero

Homing Complete

Click to download full resolution via product page

Workflow for the homing protocol.

Protocol 2: Precise Positioning with PID Control
Objective: To move the climber to a specific vertical position with high accuracy and

repeatability.

Methodology:

Prerequisites:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15570540?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The system must be successfully calibrated using the homing protocol.

Software Implementation:

Implement a Proportional-Integral-Derivative (PID) control loop.[4][5][6] The PID controller

will calculate the motor output based on the error between the desired position (setpoint)

and the current position (read from the encoder).

Proportional (P) term: Provides an output proportional to the current error. A higher P gain

results in a faster response but can lead to instability.

Integral (I) term: Eliminates steady-state error by accumulating past errors.

Derivative (D) term: Dampens the response and reduces overshoot by considering the

rate of change of the error.

The PID gains (kP, kI, kD) will need to be tuned for optimal performance. Start with a small

kP value and kI and kD set to zero. Gradually increase kP until the system starts to

oscillate, then reduce it slightly. Then, introduce a small kI to correct for steady-state error

and a small kD to reduce overshoot.

Execution:

Provide a desired position (setpoint) to the PID controller.

The PID controller will continuously calculate and send a new output to the motor

controller until the current position matches the setpoint.
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Logical flow of the PID control loop.

Programming Language Implementations
The following sections provide example code snippets for controlling a motor connected to the

AM-4668 climber. These examples assume the use of a REV Robotics SPARK MAX motor

controller, but the principles are applicable to other controllers with their respective libraries.

LabVIEW
In a LabVIEW FRC project, you would use the WPI Library and the REV Robotics VIs.

Begin.vi: Open the SPARK MAX motor controller using its CAN ID and store the reference in

the registry.

Teleop.vi (or a periodic task VI): In a loop, read the joystick input (for manual control) or a

setpoint, and use the "SPARK MAX Set Output.vi" to command the motor. For PID control,
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you would read the encoder value, calculate the error, and feed it into a PID VI, which then

outputs the value for the motor.

Begin.vi

Open SPARK MAX
(by CAN ID)

Teleop.vi (Loop)

Read Setpoint Read Encoder PID Calculation Set Motor Output

Motor Reference

Finish.vi

Close Motor Ref

On Stop

Click to download full resolution via product page

LabVIEW program structure.

Java
This example uses the REV Robotics library for Java.

C++
This example uses the REV Robotics library for C++.

Conclusion
The AM-4668 climber, when properly integrated with a motor, controller, and feedback sensors,

provides a versatile platform for automated, precise vertical motion in a research setting. By

implementing the protocols and programming principles outlined in this document, researchers,

scientists, and drug development professionals can adapt this hardware for a wide range of

applications requiring reliable and repeatable linear actuation. The choice of programming
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language—LabVIEW, Java, or C++—can be made based on the existing expertise and the

specific requirements of the control system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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